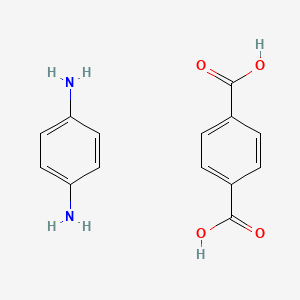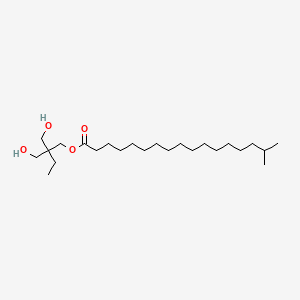
2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane is a complex organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound features multiple halogen substitutions, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane typically involves the reaction of appropriate halogenated precursors under controlled conditions. One common method is the epoxidation of alkenes using peracids or other oxidizing agents. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and catalysts is crucial to minimize by-products and optimize the overall process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the opening of the epoxide ring, forming diols or other derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex epoxides, while reduction typically produces diols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a tool for studying enzyme-catalyzed reactions involving epoxides.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane involves its reactivity as an epoxide. Epoxides are highly strained and reactive, making them susceptible to nucleophilic attack. This reactivity can be harnessed in various chemical transformations, targeting specific molecular pathways and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-3-phenyl-2-(2,4,5-trifluorophenyl)oxirane
- 2-(Chloromethyl)-3-(2-chlorophenyl)oxirane
- 2-(Chloromethyl)-3-(2,4,5-trifluorophenyl)oxirane
Uniqueness
The presence of multiple halogen substitutions in 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane distinguishes it from other epoxides
Propriétés
Formule moléculaire |
C15H9Cl2F3O |
|---|---|
Poids moléculaire |
333.1 g/mol |
Nom IUPAC |
2-(chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane |
InChI |
InChI=1S/C15H9Cl2F3O/c16-7-15(9-5-12(19)13(20)6-11(9)18)14(21-15)8-3-1-2-4-10(8)17/h1-6,14H,7H2 |
Clé InChI |
QCOIYXARLGDHKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2C(O2)(CCl)C3=CC(=C(C=C3F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


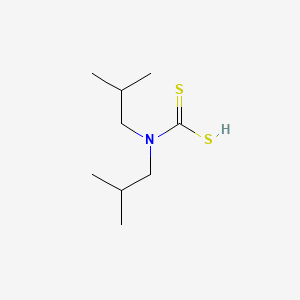
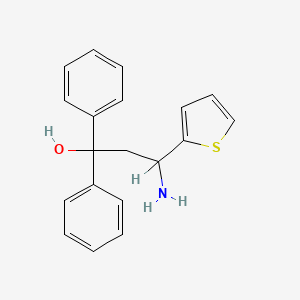

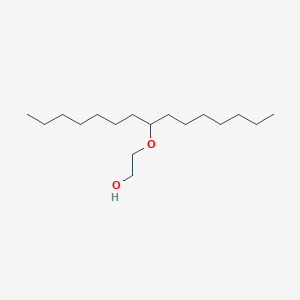
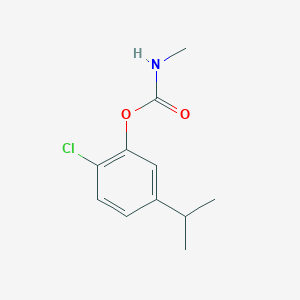

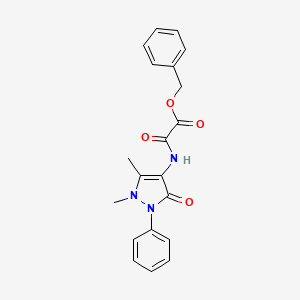
![Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester](/img/structure/B13758347.png)
![3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13758369.png)

